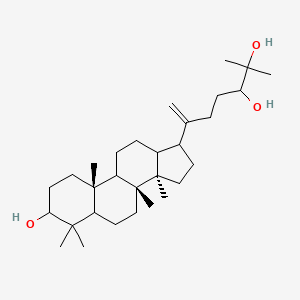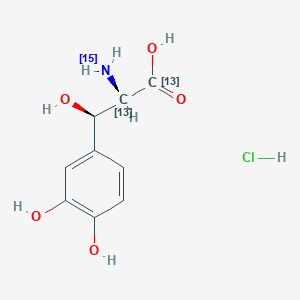
D,L-threo-Droxidopa-13C2,15N Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D,L-threo-Droxidopa-13C2,15N Hydrochloride: is a labeled analogue of Droxidopa, a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine. Unlike norepinephrine, Droxidopa can cross the blood-brain barrier, making it useful in treating conditions related to norepinephrine deficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of D,L-threo-Droxidopa-13C2,15N Hydrochloride involves stable isotope labeling with carbon-13 and nitrogen-15. The process typically includes the incorporation of these isotopes into the molecular structure of Droxidopa through a series of chemical reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary between manufacturers .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced techniques for isotope incorporation and purification to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions: : D,L-threo-Droxidopa-13C2,15N Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into active metabolites and for studying its behavior in different environments.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed: : The major products formed from these reactions include norepinephrine and other metabolites that play crucial roles in neurotransmission and metabolic pathways.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, D,L-threo-Droxidopa-13C2,15N Hydrochloride is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also employed in studying reaction mechanisms and kinetics using NMR solvents.
Biology: : In biological research, this compound is used to study metabolic pathways in vivo through stable isotope labeling. It helps researchers understand the distribution, transformation, and clearance of metabolites in biological systems.
Medicine: : Medically, this compound is used in the diagnosis and treatment of diseases related to norepinephrine deficiency. It is also used in imaging and newborn screening.
Industry: : Industrial applications include its use as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.
Mecanismo De Acción
D,L-threo-Droxidopa-13C2,15N Hydrochloride crosses the blood-brain barrier and is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include L-threo-Droxidopa-13C2,15N and other isotope-labeled analogues of Droxidopa .
Uniqueness: : The uniqueness of D,L-threo-Droxidopa-13C2,15N Hydrochloride lies in its stable isotope labeling, which allows for precise tracking and quantification of metabolic pathways. This makes it invaluable for research in various scientific fields.
Propiedades
Fórmula molecular |
C9H12ClNO5 |
|---|---|
Peso molecular |
252.63 g/mol |
Nombre IUPAC |
(2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1; |
Clave InChI |
FFEWFMCABUNGJJ-OPABSIBTSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H]([13C@@H]([13C](=O)O)[15NH2])O)O)O.Cl |
SMILES canónico |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
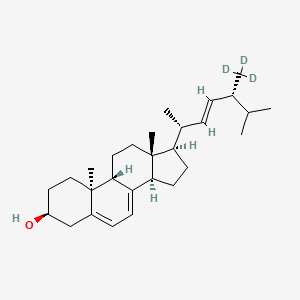
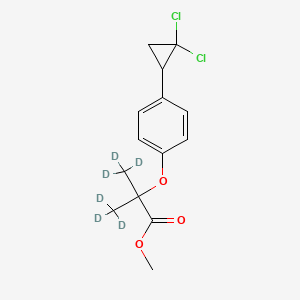
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
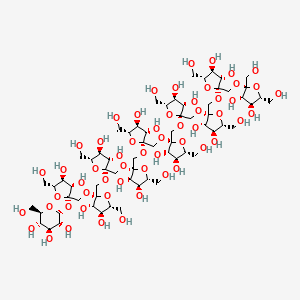
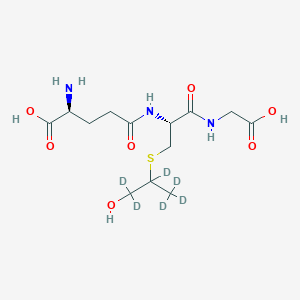

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
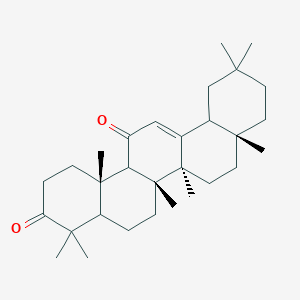
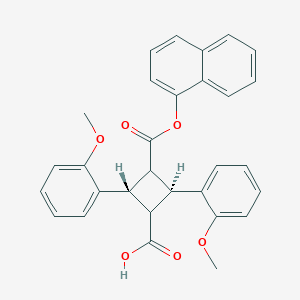
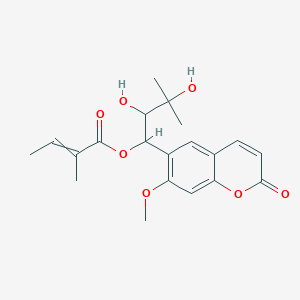
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
